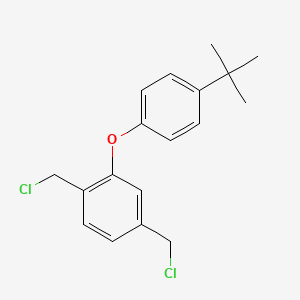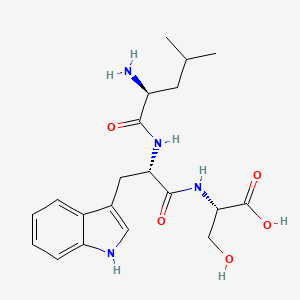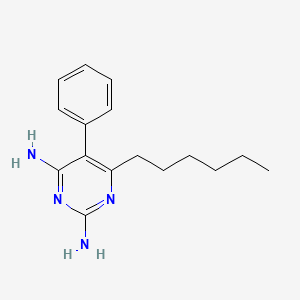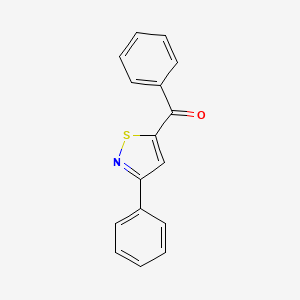![molecular formula C15H27NO3S B14243631 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide CAS No. 252726-06-0](/img/structure/B14243631.png)
2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is an organic compound with the molecular formula C15H27NO3S It is characterized by the presence of a nonylsulfanyl group attached to an acetamide moiety, which is further connected to a 2-oxooxolan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide typically involves the following steps:
Formation of the Nonylsulfanyl Group: This can be achieved by reacting nonanethiol with an appropriate halogenated precursor under basic conditions.
Acetamide Formation: The nonylsulfanyl intermediate is then reacted with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Cyclization to Form the Oxolan Ring: The final step involves the cyclization of the intermediate to form the 2-oxooxolan-3-yl group, which can be achieved under acidic or basic conditions depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxolan ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxolan ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Nonylsulfonyl)-N-[(3S)-2-oxotetrahydro-3-furanyl]acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Heptylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide: Similar structure but with a heptylsulfanyl group instead of a nonylsulfanyl group.
Uniqueness
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is unique due to the presence of the nonylsulfanyl group, which imparts specific chemical and physical properties. This makes it distinct from similar compounds and potentially useful in applications where these properties are advantageous.
Propiedades
Número CAS |
252726-06-0 |
|---|---|
Fórmula molecular |
C15H27NO3S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO3S/c1-2-3-4-5-6-7-8-11-20-12-14(17)16-13-9-10-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |
Clave InChI |
BBFNPHOSVOHFJR-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCCCCCCSCC(=O)N[C@H]1CCOC1=O |
SMILES canónico |
CCCCCCCCCSCC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)

![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)

![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)

![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
